1-Oxaspiro[3.5]nonan-7-amine
Description
1-Oxaspiro[3.5]nonan-7-amine is a spirocyclic amine characterized by a six-membered oxirane ring fused to a five-membered amine-containing ring via a spiro carbon (Figure 1). Its molecular formula is C₈H₁₅NO (molecular weight: 141.12 g/mol; CAS: 1781062-62-1) . This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of κ-opioid receptor ligands . Its spirocyclic structure imparts conformational rigidity, which can enhance binding specificity to biological targets .
Properties
IUPAC Name |
1-oxaspiro[3.5]nonan-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-1-3-8(4-2-7)5-6-10-8/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPOHCIGCIBQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2323033-45-8 | |
| Record name | 1-oxaspiro[3.5]nonan-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Oxaspiro[3.5]nonan-7-amine can be achieved through several routes. One common method involves the reaction of a suitable precursor, such as 1-Oxaspiro[3.5]nonan-7-one, with an amine source under specific conditions . The reaction typically requires a catalyst and may be carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced techniques to optimize efficiency and minimize waste.
Chemical Reactions Analysis
1-Oxaspiro[3.5]nonan-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxaspiro[3.5]nonan-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[3.5]nonan-7-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Structural Analogues
1-Oxaspiro[3.5]nonan-7-ol (C₈H₁₄O₂)
- Key Differences : The hydroxyl (-OH) group replaces the amine (-NH₂) at the 7-position.
- Properties : Increased polarity (TPSA: 29.5 Ų vs. 23.5 Ų for the amine) and lower logP (0.70 vs. 1.08) due to hydrogen bonding .
- Applications : Found in natural products like cleroindicin A, a fungal metabolite with uncharacterized bioactivity .
N-Methyl-2-oxaspiro[3.5]nonan-7-amine (C₉H₁₇NO)
- Key Differences : Methylation of the amine group and oxygen placement in the 2-position.
- Properties : Higher molecular weight (155.24 g/mol) and reduced basicity compared to the unmethylated parent compound .
- Applications : Used in combinatorial chemistry libraries for CNS-targeting drugs .
7-Oxaspiro[3.5]nonan-1-amine (C₈H₁₅NO)
- Key Differences : Amine group at the 1-position instead of the 7-position.
- Properties : Similar molecular weight (141.21 g/mol) but distinct stereoelectronic effects due to altered ring strain .
Spirocyclic Systems with Varied Ring Sizes
1-Oxaspiro[4.5]decane Derivatives (e.g., U69,593)
- Key Differences : Larger spiro system (six-membered oxirane + seven-membered amine-containing ring).
- Properties : Enhanced receptor binding affinity (e.g., κ-opioid receptor agonist activity) due to increased conformational flexibility .
- Applications : Pharmacological tools for studying opioid receptor subtypes .
1-Oxaspiro[4.4]non-7-en-6-one
- Key Differences : Incorporates a ketone and a double bond.
- Properties : Higher reactivity due to the α,β-unsaturated ketone moiety; TPSA: 34.7 Ų .
Pharmacological and Industrial Relevance
Biological Activity
1-Oxaspiro[3.5]nonan-7-amine is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a spirocyclic structure that includes an amine functional group. This configuration is significant for its reactivity and interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biomolecules, influencing their structure and function. The spirocyclic nature of the compound may enhance its binding affinity to specific targets, making it a valuable tool in drug design and development.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.
- Cellular Interactions : Investigations into its interactions with cellular receptors are ongoing, with promising implications for cancer research.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is essential.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Spirocyclic structure | Exhibits diverse biological activity profiles |
| 7-Oxaspiro[3.5]nonan-1-amine | Variation in amine position | Different reactivity and potential applications |
| 2-Oxaspiro[3.5]nonan-7-amine | Similar spirocyclic structure | Distinct functional groups affecting biological interactions |
This table illustrates how variations in the positioning of the amine group influence the compound's reactivity and biological profile.
Case Study 1: Antimicrobial Activity
In a study exploring the antimicrobial effects of various spirocyclic amines, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a moderate level of antimicrobial activity.
Case Study 2: Enzyme Inhibition
A detailed investigation into enzyme interactions revealed that this compound acts as an inhibitor of certain β-lactamases, which are critical in antibiotic resistance mechanisms. The compound exhibited competitive inhibition with a value of approximately 4 µM, suggesting potential utility in overcoming antibiotic resistance.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Areas of interest include:
- In vivo studies to assess therapeutic efficacy.
- Structural modifications to enhance activity or reduce toxicity.
- Exploration of additional biological targets , particularly in cancer therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
